Silane, trimethyl[4-(trifluoromethyl)phenyl]-
Description
Silane, trimethyl[4-(trifluoromethyl)phenyl]-, also known as trimethyl[4-(trifluoromethyl)phenyl]silane, is an organosilicon compound with the molecular formula C10H13F3Si. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a trimethylsilyl group. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
trimethyl-[4-(trifluoromethyl)phenyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3Si/c1-14(2,3)9-6-4-8(5-7-9)10(11,12)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFGJDFUBXVNJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450919 | |
| Record name | Silane, trimethyl[4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312-75-4 | |
| Record name | Silane, trimethyl[4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common laboratory synthesis involves the nucleophilic substitution reaction where 4-(trifluoromethyl)phenylmagnesium bromide (a Grignard reagent) reacts with trimethylsilyl chloride under an inert atmosphere (nitrogen or argon) to prevent moisture or oxygen interference. The reaction typically proceeds at low temperatures to favor the formation of the desired trimethyl[4-(trifluoromethyl)phenyl]silane product.
-
$$
\text{4-(CF}3\text{)C}6\text{H}4\text{MgBr} + \text{(CH}3)3\text{SiCl} \rightarrow \text{(CH}3)3\text{SiC}6\text{H}4\text{CF}3 + \text{MgBrCl}
$$ -
- Atmosphere: Nitrogen or Argon
- Temperature: Low temperatures (often 0°C to room temperature)
- Solvent: Ether or tetrahydrofuran (THF)
-
- Distillation or recrystallization to isolate the pure silane compound
This method is well-established and widely used due to its straightforward procedure and relatively high selectivity for the target compound.
Industrial Production Methods
For industrial-scale synthesis, the same fundamental reaction is employed but adapted for continuous flow reactors and automated systems to maintain precise control over reaction parameters and enhance yield and reproducibility.
- Process Enhancements:
- Use of continuous flow reactors to improve mixing and heat transfer
- Automated dosing of reactants to maintain stoichiometric balance
- In-line purification techniques such as distillation columns
These adaptations allow for efficient large-scale production while maintaining product quality. The industrial process also involves rigorous moisture control and inert atmosphere maintenance to prevent hydrolysis or oxidation of sensitive intermediates.
Alternative Preparation Approaches from Related Organosilicon Chemistry
Though direct literature on alternative preparation of this exact compound is limited, related methods for synthesizing trifluoromethyl-substituted silanes provide insights into possible variations:
Use of Alkyl Lithium or Tetradimethylaminoethylene (TDAE) Mediated Reactions:
A patent describes the preparation of difluoromethyl-substituted trimethylsilanes by reacting difluoromethyl phenyl sulfone derivatives with trimethylchlorosilane in the presence of alkyl lithium or TDAE. The reaction is conducted in organic solvents such as diethyl ether, tetrahydrofuran, or dimethyl sulfoxide at low temperatures (-78°C to room temperature), yielding the silane product with moderate to good conversion rates (>60%).
While this method is specific to difluoromethyl analogs, it suggests that similar nucleophilic substitution strategies could be adapted for trifluoromethyl phenyl silanes.
Potassium-Mediated Synthesis Using Styrene and Hexamethyldisiloxane:
Another advanced method for trifluoromethyl(trimethyl)silane involves a two-step reaction:
- Metallic potassium reacts with styrene and hexamethyldisiloxane in toluene at 40–80°C under argon to form a reactive intermediate.
- The intermediate is cooled to -45 to -85°C, followed by the addition of trimethylchlorosilane and passing fluoroform gas through the mixture, resulting in trifluoromethyl(trimethyl)silane after workup.
This method achieves high yields (80–86%) and is notable for its simplicity, cost-effectiveness, and environmental compatibility.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Grignard reaction | 4-(trifluoromethyl)phenylmagnesium bromide + trimethylsilyl chloride | Inert atmosphere, low temp, ether/THF | High | Standard lab synthesis, widely used |
| Alkyl lithium/TDAE mediated | Difluoromethyl phenyl sulfone + trimethylchlorosilane + alkyl lithium or TDAE | -78°C to RT, diethyl ether/THF/DMSO | >60 | Patent method for difluoromethyl analogs |
| Potassium/styrene/hexamethyldisiloxane | Metallic potassium + styrene + hexamethyldisiloxane + trimethylchlorosilane + fluoroform | 40–80°C (step 1), -85 to -45°C (step 2), argon atmosphere | 80–86 | High yield, scalable, environmentally friendly |
Research Findings and Notes
- The Grignard method remains the most straightforward and commonly employed synthesis, providing good control over product purity.
- The potassium-mediated method demonstrates an innovative approach combining organometallic intermediates and fluoroform gas, offering a high-yield, scalable alternative.
- Reaction atmosphere control (inert gas) and moisture exclusion are critical across all methods to prevent hydrolysis and side reactions.
- Purification techniques such as distillation and recrystallization are essential to isolate the silane in high purity.
- The presence of the trifluoromethyl group in the para position on the phenyl ring imparts unique chemical reactivity, influencing the choice of reaction conditions and reagents.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[4-(trifluoromethyl)phenyl]-, undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trimethylsilyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted silanes.
Oxidation: Products include silanols and siloxanes.
Reduction: Products include different silanes depending on the reducing agent used.
Scientific Research Applications
Chemical Properties and Mechanisms
The compound has the molecular formula and a molecular weight of approximately 238.29 g/mol. Its chemical properties allow it to engage in various reactions, including:
- Nucleophilic Substitution : The trimethylsilyl group can be replaced by other nucleophiles, facilitating the formation of diverse silane derivatives.
- Oxidation and Reduction : It can be oxidized to form silanols or siloxanes and reduced to yield different silanes depending on the reducing agents used.
Organic Synthesis
Silane, trimethyl[4-(trifluoromethyl)phenyl]- is widely used as a reagent in organic synthesis due to its ability to introduce trifluoromethyl groups into organic molecules. This modification is crucial for enhancing the biological activity and stability of pharmaceuticals.
Biological Applications
Research indicates that this compound exhibits significant biological activity:
- Antimicrobial Properties : Studies have shown that it can inhibit the growth of various bacterial strains at low concentrations, suggesting potential as an antibacterial agent.
- Anticancer Activity : In vitro studies demonstrated that it can reduce cell proliferation in cancer cell lines, indicating its potential use in cancer therapeutics.
Material Science
In materials science, silane derivatives are employed to modify surfaces and improve adhesion properties in coatings and composites. The trifluoromethyl group contributes to hydrophobic characteristics, making these materials suitable for applications in harsh environments.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several silane derivatives, including trimethyl[4-(trifluoromethyl)phenyl]-silane against a range of bacterial strains. Results indicated significant reductions in bacterial viability at low micromolar concentrations, suggesting potential for development as an antibacterial agent.
Study 2: Anticancer Properties
In vitro studies demonstrated that silane derivatives could inhibit the growth of various cancer cell lines. For instance, treatment with trimethyl[4-(trifluoromethyl)phenyl]-silane resulted in a dose-dependent decrease in cell proliferation in breast cancer cells.
Mechanism of Action
The mechanism of action of silane, trimethyl[4-(trifluoromethyl)phenyl]-, involves the transfer of the trifluoromethyl group to various substrates. This transfer is facilitated by the presence of a metal catalyst or a nucleophilic initiator. The trifluoromethyl group is highly reactive and can form strong bonds with carbon, oxygen, and nitrogen atoms in the target molecules. This reactivity makes the compound valuable in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(trifluoromethyl)silane:
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry.
Trifluoromethylsilane: A compound with the formula CH3SiF3, used in various chemical reactions.
Uniqueness
Silane, trimethyl[4-(trifluoromethyl)phenyl]-, is unique due to the presence of both a trifluoromethyl group and a phenyl ring, which imparts distinct chemical properties. This combination allows for versatile applications in organic synthesis and industrial processes, making it a valuable compound in various fields.
Biological Activity
Silane, trimethyl[4-(trifluoromethyl)phenyl]- is a silane compound characterized by its trifluoromethyl group attached to a phenyl ring. This unique structure contributes to its significant biological activity, making it a compound of interest in various fields, including medicinal chemistry and materials science.
- Molecular Formula : C10H13F3Si
- Molecular Weight : Approximately 238.29 g/mol
- Structure : The compound features a trimethylsilyl group and a trifluoromethyl-substituted phenyl group, which enhances its reactivity and biological interactions.
The trifluoromethyl group in silane compounds is known to increase lipophilicity and metabolic stability, which can lead to improved pharmacokinetic properties. The presence of the trifluoromethyl group can also influence the interaction with biological targets, potentially altering biological responses. Research indicates that compounds modified with this silane can exhibit enhanced activity against various biological targets, including enzymes and receptors involved in disease processes.
Biological Activity
- Antimicrobial Properties :
- Anticancer Activity :
- Enzyme Inhibition :
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several silane derivatives, including trimethyl[4-(trifluoromethyl)phenyl]-silane against a range of bacterial strains. Results indicated a significant reduction in bacterial viability at low micromolar concentrations, suggesting potential for development as an antibacterial agent .
Study 2: Anticancer Properties
In vitro studies demonstrated that silane derivatives could inhibit the growth of various cancer cell lines. For example, treatment with trimethyl[4-(trifluoromethyl)phenyl]-silane resulted in a dose-dependent decrease in cell proliferation in breast cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Trimethylsilyl trifluoromethanesulfonate | Structure | Effective for introducing trifluoromethyl groups; lacks phenyl linkage |
| Trichloro(phenyl)silane | Structure | Contains chlorine instead of fluorine; used for different applications |
| Tris(trimethylsilyl)phosphate | Structure | Phosphate group introduces different reactivity; used in organophosphorus chemistry |
Q & A
Q. What are the key considerations for synthesizing trimethyl[4-(trifluoromethyl)phenyl]silane with high purity?
- Methodological Answer :
To achieve high purity, prioritize solvent selection (e.g., tetrahydrofuran (THF) for controlled reactivity) and stoichiometric ratios of silane precursors. For example, reactions involving trifluoromethyl-substituted aryl halides require anhydrous conditions to avoid hydrolysis. Post-synthesis, column chromatography (e.g., silica gel) or recrystallization in non-polar solvents can isolate the product. Purity validation via gas chromatography (GC) or high-performance liquid chromatography (HPLC) is critical, as impurities like residual THF or unreacted aryl halides may persist .
Q. How can researchers confirm the structural integrity of trimethyl[4-(trifluoromethyl)phenyl]silane?
- Methodological Answer :
Use nuclear magnetic resonance (NMR) spectroscopy to verify the trifluoromethyl group (distinct NMR signals at ~-60 ppm) and trimethylsilyl moiety ( NMR at ~0.3 ppm). Mass spectrometry (MS) should confirm the molecular ion peak (e.g., m/z 218.17 for CHFO, as in related analogs) . X-ray crystallography may resolve ambiguities in steric or electronic configurations if single crystals are obtainable .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in cross-coupling reactions involving this silane?
- Methodological Answer :
The electron-withdrawing nature of the trifluoromethyl group (CF) stabilizes transition states in Suzuki-Miyaura couplings or Buchwald-Hartwig aminations. Computational studies (DFT calculations) can model the CF group’s impact on aryl ring electron density, predicting regioselectivity. Experimentally, track reaction progress using thin-layer chromatography (TLC) and compare yields with non-fluorinated analogs to isolate CF-specific effects .
Q. Example Analysis :
- Hypothesis : CF reduces electron density at the para position, favoring oxidative addition in Pd-catalyzed reactions.
- Validation : Compare reaction rates of CF-substituted vs. methyl-substituted silanes under identical conditions.
Q. How can researchers resolve contradictory data in solvent-dependent stability studies of this compound?
- Methodological Answer :
Stability discrepancies often arise from solvent polarity or trace moisture. For instance, THF solutions stored at 0–6°C (as recommended for related silanes) minimize degradation, while polar aprotic solvents like DMF may accelerate hydrolysis. Design a stability study with: - Accelerated degradation tests (e.g., 40°C/75% humidity) .
- Periodic NMR to monitor silane bond integrity.
- Karl Fischer titration to quantify trace water in solvents.
Q. Data Interpretation Table :
| Solvent | Degradation Rate (72 hrs) | Key Degradation Product |
|---|---|---|
| THF | <5% | None detected |
| DMF | 25% | Silanol byproduct |
Q. What advanced strategies enhance the compound’s utility in medicinal chemistry applications?
- Methodological Answer :
The CF group improves metabolic stability and lipophilicity, making the compound a candidate for pharmacokinetic optimization. To assess bioactivity:
Synthesize derivatives with varying substituents on the aryl ring (e.g., pyridyl or pyrimidyl groups) .
Use in vitro assays (e.g., cytochrome P450 inhibition) to evaluate metabolic interactions.
Pair with computational docking studies to predict binding affinity to target proteins (e.g., kinases) .
Q. How can computational modeling predict the compound’s behavior under varying experimental conditions?
- Methodological Answer :
Molecular dynamics (MD) simulations can model solvent-silane interactions, predicting aggregation or solubility issues. Density functional theory (DFT) calculates bond dissociation energies (e.g., Si–C vs. C–F bonds) to guide thermal stability tests. Validate models with experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
